molecular formula C21H14ClN B15076582 N-(9-anthracenylmethylene)-4-chloroaniline CAS No. 32745-92-9

N-(9-anthracenylmethylene)-4-chloroaniline

Cat. No.: B15076582
CAS No.: 32745-92-9
M. Wt: 315.8 g/mol
InChI Key: GEDARKPRBPDLKI-UHFFFAOYSA-N
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Description

N-[(E)-9-anthrylmethylidene]-4-chloroaniline is an organic compound that features an anthracene moiety linked to a 4-chloroaniline group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-9-anthrylmethylidene]-4-chloroaniline typically involves the condensation reaction between 9-anthraldehyde and 4-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N-[(E)-9-anthrylmethylidene]-4-chloroaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-9-anthrylmethylidene]-4-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-[(E)-9-anthrylmethylidene]-4-chloroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-chloroaniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its anthracene and aniline moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-9-anthrylmethylidene]-2-chloroaniline
  • N-[(E)-9-anthrylmethylidene]-4-bromoaniline
  • N-[(E)-9-anthrylmethylidene]-4-fluoroaniline

Uniqueness

N-[(E)-9-anthrylmethylidene]-4-chloroaniline is unique due to the presence of both the anthracene and 4-chloroaniline moieties, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the fields of organic electronics and biological research.

Properties

CAS No.

32745-92-9

Molecular Formula

C21H14ClN

Molecular Weight

315.8 g/mol

IUPAC Name

1-anthracen-9-yl-N-(4-chlorophenyl)methanimine

InChI

InChI=1S/C21H14ClN/c22-17-9-11-18(12-10-17)23-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H

InChI Key

GEDARKPRBPDLKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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